Product packaging for Calcium gulonate, D-(Cat. No.:CAS No. 6027-86-7)

Calcium gulonate, D-

Cat. No.: B12726349
CAS No.: 6027-86-7
M. Wt: 430.37 g/mol
InChI Key: NEEHYRZPVYRGPP-MZDSYRDGSA-L
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Description

Historical Context of D-Gluconic Acid and its Salts

D-gluconic acid was first discovered in 1870 by Hlasiwetz and Habermann through the oxidation of glucose with chlorine. rsc.org It was initially isolated as its barium or calcium salt. rsc.org Naturally occurring in fruits, honey, and wine, D-gluconic acid and its salts, known as gluconates, are products of glucose oxidation. atamanchemicals.comatamanchemicals.com In 1929, Horace Terhune Herrick developed a fermentation process for producing the salt, a method that became foundational for the first successful use of deep-tank fermentation by Pfizer for producing gluconic acid. atamanchemicals.comwikipedia.org

The production of D-gluconic acid and its derivatives is a significant industrial process, with an estimated annual output of around 100,000 tons. mpg.dedavidpublisher.com The manufacturing primarily relies on the fermentation of glucose or glucose-containing materials. rsc.org This process typically involves the enzyme glucose oxidase, which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then hydrolyzes to D-gluconic acid. rsc.orgsrce.hr

Significance in Coordination Chemistry and Advanced Materials Science

Calcium D-gluconate's significance extends into the realms of coordination chemistry and advanced materials science due to its exceptional chelating properties. mpg.descbt.comresearchgate.net The gluconate anion can bind to di- and trivalent metal cations, forming stable complexes. rsc.orgatamanchemicals.com This chelating ability is particularly pronounced in alkaline conditions. mpg.deresearchgate.net The presence of multiple hydroxyl groups alongside the carboxylate group in the gluconate structure facilitates the formation of stable chelate rings with metal ions. mpg.de

In coordination chemistry, the structure of calcium D-gluconate has been a subject of detailed study. X-ray diffraction studies have revealed that the calcium ion in the solid state is coordinated to nine oxygen atoms, forming a distorted triaugmented triangular prism. core.ac.uk The structure consists of one-dimensional coordination polymers. core.ac.uk The ability of the D-gluconate anion to form these stable complexes is a key factor in its various applications. researchgate.net

The compound's unique properties also make it valuable in advanced materials science. scbt.com Calcium D-gluconate monohydrate can act as a precursor for the development of highly effective and durable CaO-based sorbents for CO2 capture. thermofisher.com Furthermore, it is a component of a new class of base-catalyzed intumescent compounds that form low-density, closed-cell carbonaceous foam when heated, which can then be transformed into a ceramic-like material at higher temperatures. researchgate.net Its role as a retarder in concrete, slowing down cement hydration reactions, further highlights its utility in materials science. wikipedia.orgnrdcindia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22CaO14 B12726349 Calcium gulonate, D- CAS No. 6027-86-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6027-86-7

Molecular Formula

C12H22CaO14

Molecular Weight

430.37 g/mol

IUPAC Name

calcium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4-,5-;/m11./s1

InChI Key

NEEHYRZPVYRGPP-MZDSYRDGSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies for Calcium D Gluconate

Enzymatic Conversion Pathways

The enzymatic production of calcium D-gluconate is a widely utilized method favored for its high specificity, which results in a product of high purity. google.com This process typically involves the use of enzymes to catalyze the oxidation of glucose to gluconic acid, which is then neutralized to form calcium gluconate.

Glucose Oxidase-Catalyzed Oxidation of Glucose

Glucose Oxidation (catalyzed by Glucose Oxidase): 2C₆H₁₂O₆ + 2O₂ → 2C₆H₁₀O₆ + 2H₂O₂

Hydrogen Peroxide Decomposition (catalyzed by Catalase): 2H₂O₂ → 2H₂O + O₂

Hydrolysis of Glucono-δ-lactone: C₆H₁₀O₆ + H₂O → C₆H₁₂O₇ (Gluconic Acid)

Neutralization: 2C₆H₁₂O₇ + CaCO₃ → Ca(C₆H₁₁O₇)₂ + CO₂ + H₂O google.com

This enzymatic process can be carried out using free or immobilized enzymes. Immobilization of glucose oxidase and catalase can enhance enzyme stability and allow for their reuse, which is economically advantageous. mdpi.comresearchgate.net

Role of Glucono-delta-lactone as an Intermediate in Bioreactions

D-glucono-δ-lactone is a crucial intermediate in the enzymatic synthesis of calcium gluconate. mdpi.comsrce.hr It is the direct product of the glucose oxidase-catalyzed oxidation of glucose. mdpi.com This lactone spontaneously hydrolyzes in water to form D-gluconic acid. srce.hratamanchemicals.com The rate of this hydrolysis is influenced by factors such as temperature and pH, with increased rates at higher temperatures and pH levels. atamanchemicals.comrsc.org Under neutral or alkaline conditions, the hydrolysis is rapid. nih.gov The formation of gluconic acid lowers the pH of the reaction medium. rsc.org

Alternatively, some production methods start directly with glucono-delta-lactone, which is hydrolyzed to gluconic acid and then reacted with a calcium source like calcium carbonate to produce calcium gluconate. google.comgoogle.com This approach bypasses the initial enzymatic oxidation step.

Influence of Bioreaction Parameters on Yield and Purity

The yield and purity of calcium D-gluconate produced through enzymatic conversion are significantly affected by several bioreaction parameters:

pH: The optimal pH for the enzymatic conversion is typically between 5.0 and 7.0. google.comgoogle.com Maintaining the pH in this range is crucial for optimal enzyme activity. srce.hr Calcium carbonate or calcium hydroxide (B78521) is often added to the reaction mixture to neutralize the gluconic acid as it is formed, thereby maintaining the pH and driving the reaction towards product formation. google.comgoogle.com

Temperature: The ideal temperature for the enzymatic reaction is generally between 30°C and 40°C. google.comgoogle.com While higher temperatures can increase the rate of glucono-δ-lactone hydrolysis, they can also lead to enzyme denaturation if too high. srce.hr

Oxygen Supply: Adequate oxygen supply is critical for the glucose oxidase-catalyzed reaction. srce.hr Insufficient oxygen can limit the reaction rate and yield. High aeration rates or the use of pressurized air can enhance oxygen transfer. srce.hrgoogle.com

Substrate Concentration: The initial concentration of glucose can impact the reaction kinetics and final product yield. High glucose concentrations can lead to increased viscosity, which may hinder oxygen transfer. google.com

Enzyme Concentration: The ratio of glucose oxidase to catalase is an important factor, with a common ratio being 1:50 to 1:100 to effectively remove the inhibitory hydrogen peroxide. google.com

Table 1: Influence of Bioreaction Parameters on Calcium D-Gluconate Synthesis

Parameter Optimal Range/Condition Impact on Yield and Purity
pH 5.0 - 7.0 google.comgoogle.com Affects enzyme activity and stability. srce.hr
Temperature 30°C - 40°C google.comgoogle.com Influences reaction rate and enzyme stability. srce.hr
Oxygen High aeration srce.hrgoogle.com Crucial for the oxidative step.
Glucose Concentration Controlled to avoid high viscosity google.com High concentrations can impede oxygen transfer. google.com
Enzyme Ratio (GOD:Catalase) 1:50 - 1:100 google.com Ensures removal of inhibitory H₂O₂. google.com

Strategies for Enhanced Solubility in Enzymatic Synthesis Systems

A significant challenge in the enzymatic production of calcium gluconate is its relatively low solubility in water, especially under the optimal conditions for enzymatic conversion (around 40 g/L at 30-35°C and pH 5-7). google.comgoogle.com This can lead to the crystallization of the product in the reactor, increasing viscosity and hindering mass and oxygen transfer, which in turn reduces the enzymatic conversion rate. google.com

To overcome this, a strategy has been developed that involves carrying out the enzymatic reaction in the presence of a salt of an organic acid, such as calcium lactate (B86563). google.comgoogleapis.com The presence of lactate salts has been shown to significantly increase the solubility of calcium gluconate, allowing for much higher product concentrations (over 225 g/kg of solution at 20°C) without crystallization. googleapis.com This approach prevents the formation of crystals during the reaction, leading to higher yields per unit volume and a more economically favorable process. google.comgoogle.com

Electrochemical Oxidation Processes

Electrochemical oxidation presents an alternative method for the synthesis of calcium D-gluconate. wikipedia.org This process involves the electrolytic oxidation of a glucose solution. cecri.res.in In a typical setup, a solution of glucose containing a bromide salt, such as sodium bromide or potassium bromide, acts as the electrolyte. cecri.res.inresearchgate.net Graphite electrodes are commonly used. cecri.res.in

During electrolysis, the bromide ions are oxidized at the anode to form free bromine, which then chemically oxidizes the glucose to gluconic acid. researchgate.netnih.gov The gluconic acid formed is subsequently neutralized by a calcium salt, such as calcium carbonate, which is kept in suspension in the electrolyte, to produce calcium gluconate. cecri.res.in The product can then be recovered by cooling the solution. cecri.res.in

Advantages of the electrochemical method include high conversion rates and yields (around 95% and 90% respectively), the absence of by-products, and it being an environmentally friendly process. cecri.res.in

Table 2: Typical Electrolysis Conditions for Calcium D-Gluconate Production

Parameter Value
Anode/Cathode Graphite cecri.res.in
Electrolyte Sodium Bromide (NaBr) cecri.res.in
Neutralizing Agent Calcium Carbonate (CaCO₃) cecri.res.in
Current Density 2 - 3 A/dm² cecri.res.in
Temperature 45 - 50 °C cecri.res.in
Yield ~90% cecri.res.in
Conversion ~95% cecri.res.in

Chemical Synthesis Routes

While enzymatic and electrochemical methods are common, calcium D-gluconate can also be produced through purely chemical synthesis. wikipedia.org One route involves the chemical oxidation of glucose using a hypochlorite (B82951) solution. wikipedia.org

Another chemical synthesis pathway starts with D-glucono-δ-lactone. google.comgoogle.com In this method, the lactone is hydrolyzed to gluconic acid by heating in water. google.com The resulting gluconic acid is then neutralized with calcium carbonate to form calcium gluconate. google.comgoogle.com The reaction is typically carried out at elevated temperatures (80-90°C) to facilitate both the hydrolysis and the neutralization reaction. google.comgoogle.com After the reaction, the solution is often treated with activated carbon for decolorization before being filtered, cooled, and crystallized to obtain the final product. google.comgoogle.com While this method can be effective, the yield can sometimes be limited by the efficiency of the crystallization process. google.com

Neutralization Reactions of Gluconic Acid with Calcium Sources

A primary and straightforward method for synthesizing Calcium D-gluconate involves the direct neutralization of D-gluconic acid with a suitable calcium source. medchemexpress.com This acid-base reaction is a common industrial practice. The gluconic acid itself is typically produced through the oxidation of glucose, often via fermentation or electrolytic processes. wikipedia.orgcecri.res.in

The most frequently employed calcium sources for this neutralization are calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂). wikipedia.org When gluconic acid is produced via fermentation using microorganisms like Aspergillus niger, a calcium carbonate slurry is often added directly to the fermentation broth. srce.hr This serves the dual purpose of neutralizing the acid as it forms—maintaining a pH level optimal for the enzymatic process—and providing the calcium ions for the final salt. srce.hrajol.info The reaction with calcium carbonate produces carbon dioxide as a byproduct.

Alternatively, calcium hydroxide can be used, which reacts with gluconic acid in an aqueous medium to form Calcium D-gluconate and water. google.com The choice of the calcium source can be influenced by factors such as reaction kinetics, cost, and desired purity of the final product. Following the neutralization, the Calcium D-gluconate is typically recovered from the solution by crystallization, often initiated by cooling. cecri.res.in

Table 1: Reactants in Neutralization Synthesis of Calcium D-gluconate

Acid Reactant Calcium Source Key Byproduct
D-Gluconic Acid Calcium Carbonate (CaCO₃) Carbon Dioxide (CO₂)
D-Gluconic Acid Calcium Hydroxide (Ca(OH)₂) Water (H₂O)

This table summarizes the common reactants used in the neutralization method for producing Calcium D-gluconate.

Facile Synthesis via Glucono-delta-lactone and Lactic Acid Reactions

Another significant synthetic pathway utilizes glucono-delta-lactone, the neutral cyclic ester of gluconic acid. In an aqueous environment, glucono-delta-lactone hydrolyzes to form gluconic acid, which can then be reacted with a calcium source.

A patented method describes reacting glucono-delta-lactone with calcium carbonate in water at an elevated temperature of 80-90°C. google.comgoogle.com After the reaction, the solution is treated with activated carbon for purification, filtered, and then cooled to induce crystallization, yielding the final Calcium D-gluconate product. google.comgoogle.com

The specific mention of lactic acid in this context refers to the synthesis of a distinct but related compound, calcium lactate gluconate. This substance can be produced as either a mixed salt or as a single molecule. epo.orggoogleapis.com The process involves reacting glucono-delta-lactone (or gluconic acid) and lactic acid with a calcium source, such as calcium hydroxide or calcium carbonate, in an aqueous medium. google.comepo.orggoogle.com This method is designed to create a product with a specific stoichiometric ratio of lactate and gluconate ions bound to a calcium cation. wbcil.com The reaction is carefully controlled for temperature and pH, with the final product being adjusted to a pH between 4.0 and 5.5 before being filtered, concentrated under low pressure, and dried. epo.orggoogle.com

Table 2: Key Components in Lactone-Based Syntheses

Starting Material Acid Co-reactant Calcium Source Product
Glucono-delta-lactone None Calcium Carbonate Calcium D-gluconate
Glucono-delta-lactone / Gluconic Acid Lactic Acid Calcium Hydroxide Calcium Lactate Gluconate

This table outlines the reactants for the synthesis of Calcium D-gluconate and the related compound, Calcium Lactate Gluconate, starting from glucono-delta-lactone.

Alternative Catalytic Methods for Gluconate Salt Preparation

Research has explored various catalytic systems to improve the efficiency and environmental footprint of gluconate salt production, primarily focusing on the initial oxidation of glucose to gluconic acid.

One innovative approach uses heterogeneous non-metal catalysts based on methylene (B1212753) blue dye salt derivatives for the preparation of gluconate salts. davidpublisher.comdavidpublisher.com In this method, glucose in an alkaline solution is oxidized by air, with methylene blue acting as a redox catalyst to facilitate the selective oxidation to gluconic acid, which is then neutralized to form the corresponding salt. davidpublisher.com A specific derivative, Methylene Blue Docusate, has been shown to be an efficient, recyclable heterogeneous catalyst for producing sodium gluconate, with the study noting that this method can be extended to other salts, including calcium gluconate. davidpublisher.comdavidpublisher.com

Another advanced catalytic method involves the use of precious metals. Gold nanoparticles supported on a modified alumina (B75360) catalyst have been used for the liquid-phase catalytic oxidation of glucose with oxygen to produce sodium gluconate. google.com This process demonstrates high glucose conversion rates (90-99%) under relatively mild conditions (45-60°C, normal pressure). google.com The resulting sodium gluconate can serve as a base material for producing other gluconate salts, such as Calcium D-gluconate. google.com

A further catalytic route suitable for industrial production employs (2,2,6,6-Tetrachloro-1-piperidinyloxy) or "TEMPO" as a catalyst, along with a phase transfer catalyst like tetrabutylammonium (B224687) bromide. patsnap.com In this process, an aqueous glucose solution is oxidized with a sodium chlorate (B79027) solution in the presence of the catalysts. The resulting gluconic acid is then neutralized with a calcium hydroxide solution to yield Calcium D-gluconate. patsnap.com

Table 3: Summary of Alternative Catalytic Systems

Catalyst System Oxidant Substrate Product Precursor
Methylene Blue Derivatives Oxygen (Air) Glucose Gluconic Acid / Sodium Gluconate
Gold Nanoparticles (on Al₂O₃) Oxygen Glucose Sodium Gluconate

This table presents a summary of different alternative catalytic methods used in the synthesis of gluconate salts.

Structural Elucidation and Advanced Characterization Techniques

Advanced Spectroscopic Methods

Spectroscopy is a cornerstone in the characterization of D-calcium gulonate, offering insights from the atomic to the molecular level.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of D-calcium gulonate in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the hydrogen and carbon framework of the gulonate anion. rsc.orgmpg.de In studies of L-gulonate, a diastereomer of D-gulonate, assignments for all proton and carbon signals were achieved using one-dimensional ¹H NMR and two-dimensional ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectra. rsc.org The chemical shifts of carbon atoms are sensitive to pH changes; in acidic solutions, the signals for C1, C2, C4, and C5 shift upfield, while C3 and C6 signals remain relatively unchanged or move slightly downfield. rsc.org The use of NMR is crucial for studying speciation in solution, as the chemical shifts in both ¹H and ¹³C spectra vary with the complexation state. mpg.de For instance, research on D-gluconate, a structurally related compound, has utilized ¹H and ¹³C NMR to determine protonation constants. nih.govresearchgate.net

The assignment of the carbon skeleton in L-gulonate, which is expected to be analogous to D-gulonate, follows a distinct pattern of decreasing chemical shift: C1, C2, C5, C3, C4, C6. rsc.org

Interactive Table: Representative ¹³C and ¹H NMR Spectral Data for Gulonate (L-isomer) Data derived from studies on the L-gulonate isomer, presented here as a structural analogue for D-gulonate. rsc.org

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)¹H-¹H Coupling Constants (J_H,H, Hz)
C1 Significant upfield shift in acidic conditions--
C2 Significant upfield shift in acidic conditions~4.1H2-H3: 5.3/5.1
C3 Remains practically unchanged~3.8H3-H2: 5.3/5.1, H3-H4: 3.0/2.8
C4 Slight upfield shift in acidic conditions~3.9H4-H3: 3.0/2.8, H4-H5: 4.9/4.7
C5 Slight upfield shift in acidic conditions~3.7H5-H4: 4.9/4.7, H5-H6: 3.7/4.1, H5-H6': 6.7/6.3
C6 Remains practically unchanged~3.6 (H6), ~3.5 (H6')H6-H5: 3.7/4.1, H6-H6': 11.7/11.7

Note: Data reflects values at neutral and alkaline pH. Chemical shifts are referenced relative to standards as described in the source literature.

To pinpoint the exact location where the Ca²⁺ ion binds to the gulonate molecule, multinuclear NMR techniques are employed. nih.govacs.org Studies on the related D-gluconate have successfully used Calcium-43 (⁴³Ca) NMR. nih.govresearchgate.net From 2D ¹H-⁴³Ca NMR experiments, it was deduced that the calcium ion binds simultaneously to the alcoholic hydroxyl groups on the second (C2) and third (C3) carbon atoms, in addition to the carboxylate group. nih.govresearchgate.netnih.govacs.org This demonstrates that the gulonate anion acts as a multidentate ligand, chelating the calcium ion. nih.govresearchgate.net

The use of ⁴³Ca solid-state NMR, often requiring isotopic enrichment due to the isotope's low natural abundance and receptivity, is a growing field for characterizing calcium environments in complex materials. psu.eduresearchgate.netnih.govacs.org The ⁴³Ca isotropic chemical shift is highly sensitive to the coordination environment, including the presence of different atoms like nitrogen or oxygen in the first coordination sphere of the metal ion. psu.edunih.gov

Mass spectrometry is a vital tool for confirming the molecular weight and probing the fragmentation patterns of D-calcium gulonate. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows the analysis of intact molecular ions with minimal fragmentation. unh.edu

ESI-MS has been used to confirm the formation of multinuclear calcium-gluconate complexes in solution, such as [Ca₂Gluc(OH)₃]⁰ and [Ca₃Gluc₂(OH)₄]⁰. nih.govresearchgate.net The fragmentation patterns observed in MS/MS experiments provide structural information. For sugar-derived compounds, common fragmentation pathways include water loss and cleavage within the sugar chain. mdpi.com The analysis of fragmentation patterns helps in the structural confirmation of the gulonate anion and its complexes. acdlabs.com

Interactive Table: Expected Mass Spectrometry Fragments for D-Calcium Gulonate

Ion/FragmentFormulaNominal Mass (m/z)Description
Gulonate Anion [C₆H₁₁O₇]⁻195The deprotonated gulonic acid molecule.
Calcium Gulonate Cation [Ca(C₆H₁₁O₇)]⁺2351:1 complex of calcium and gulonate. nih.govresearchgate.net
Dimer Fragment [Ca₂(C₆H₁₁O₇)(OH)₃]⁰328A neutral dinuclear complex observed in solution. nih.govresearchgate.net
Water Loss Fragments e.g., [C₆H₉O₆]⁻177Loss of one or more water molecules from the gulonate anion. mdpi.com
Cross-ring Cleavage VariousVariousFragments resulting from the breaking of C-C bonds within the carbon chain, characteristic of sugar-like molecules. mdpi.com

Note: The observed m/z values can vary based on the specific isotopes (e.g., ⁴⁰Ca vs. ⁴⁴Ca) present.

Raman spectroscopy is a powerful, non-destructive technique for identifying different crystalline forms, or polymorphs, of a compound. americanpharmaceuticalreview.comhovione.commetrohm.comspectroscopyonline.com Polymorphs have the same chemical composition but differ in their crystal lattice structure, which can lead to distinct differences in their Raman spectra. americanpharmaceuticalreview.commetrohm.com These spectral differences arise from changes in molecular interactions within the crystal unit cell, affecting the vibrational modes of the chemical bonds. americanpharmaceuticalreview.com

For calcium-containing compounds like calcium carbonate, Raman spectroscopy is a robust method for distinguishing between polymorphs such as calcite, aragonite, and vaterite, as each form provides a unique spectral fingerprint. metrohm.comresearchgate.net The technique is sensitive to the symmetric stretching of C-O bonds and lattice modes, which are vibrations involving the entire crystal structure. researchgate.net While specific studies on D-calcium gulonate polymorphs are not detailed in the provided results, the principles established for other calcium salts and organic molecules are directly applicable. Unique bands and pattern differences in the Raman spectra can be used to identify and quantify different polymorphic forms of D-calcium gulonate. americanpharmaceuticalreview.comhovione.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic fingerprint based on the vibrational modes of its functional groups. semanticscholar.org For D-calcium gulonate, FTIR is used to confirm the presence of key structural features. xzfood.com.cn

The spectrum of calcium gluconate shows a strong, broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups. semanticscholar.orgresearchgate.net The strong absorption band corresponding to the carboxylate group (COO⁻) is also a key diagnostic feature. In the monohydrate form, this C=O stretching vibration appears around 1595 cm⁻¹, while in the anhydrous form, it shifts to approximately 1618 cm⁻¹. xzfood.com.cn The presence of a medium sharp band over a broad absorption at about 3485 cm⁻¹ can indicate the monohydrate form, distinguishing it from the anhydrous version. xzfood.com.cn

Interactive Table: Characteristic FTIR Absorption Bands for Calcium Gulonate

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupNotes
~3485O-H StretchingWater of HydrationMedium sharp band present in monohydrate form. xzfood.com.cn
~3400O-H StretchingHydroxyl Groups (-OH)Broad and strong absorption. semanticscholar.orgresearchgate.net
~1618C=O Asymmetric StretchingCarboxylate (COO⁻)Characteristic of the anhydrous form. xzfood.com.cn
~1595C=O Asymmetric StretchingCarboxylate (COO⁻)Characteristic of the monohydrate form. xzfood.com.cn
~1041C-O StretchingC-O bondsPart of the fingerprint region. ui.ac.id

UV-Visible Spectroscopy for Purity and Electronic Structure Assessment

UV-Visible spectroscopy is a valuable tool for assessing the purity of D-Calcium gulonate and providing insights into its electronic structure. The technique is particularly useful in quality control and for studying degradation processes. For instance, UV-Vis spectroscopy has been employed to monitor the stability of calcium gluconate solutions under various stress conditions, such as acid, base, and thermal degradation. jsmcentral.orgmdpi.com The absence of interfering peaks at the retention time of the parent compound in chromatograms indicates the method's selectivity for the intact molecule. jsmcentral.org

In studies involving complexes of gluconate with other metals, such as Neodymium(III), diffuse reflectance UV-Vis spectroscopy has been used to characterize the solid-state products. researchgate.net While specific molar absorptivity data for D-Calcium gulonate is not extensively detailed in the provided context, the application of UV-Vis spectroscopy is often part of a broader analytical toolkit, including techniques like HPLC, to ensure the purity and stability of the compound. jsmcentral.orgresearchgate.net

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable method for the solid-state characterization of D-Calcium gulonate, providing fundamental information about its crystalline forms. Both single crystal and powder XRD are utilized to determine atomic arrangements, identify polymorphic forms, and analyze phase purity.

Despite its industrial and medical significance, the single-crystal structure of a related compound, calcium D-gluconate, was not reported until recently, which may be due to the difficulty in growing crystals of sufficient size and quality for analysis. core.ac.ukresearchgate.netresearchgate.net The successful growth of a single crystal, albeit small (0.05 mm × 0.02 mm × 0.01 mm), required the use of synchrotron radiation to obtain a detailed structure. researchgate.netresearchgate.net

Single crystal X-ray diffraction analysis of calcium D-gluconate monohydrate (Ca[D-C6H11O7]2·H2O) revealed an unexpected and complex structure. core.ac.ukresearchgate.net The crystal structure is composed of one-dimensional coordination polymers. core.ac.uk In these polymers, the calcium ions exhibit an unusual coordination number (CN) of nine. core.ac.ukresearchgate.net This is in contrast to another analysis of calcium D-gluconate which reported an eight-coordinated calcium (II) cation chelated by four D-gluconate anions. researchgate.net Generally, calcium ions in crystal structures favor coordination numbers ranging from 6 to 8. figshare.com The structure consists of adjacent calcium centers linked by three μ-oxo bridges, with a metal-metal distance of 3.7312 (2) Å. core.ac.ukresearchgate.net The formation of coordination polymers is a significant feature, where individual monomer units link to form extended chains. nih.gov

Crystal Structure and Coordination Data for Calcium D-Gluconate
ParameterReported ValueSource
Crystal SystemOrthorhombic core.ac.uk
Space GroupP212121 core.ac.uk
Coordination Number (Ca2+)9 core.ac.ukresearchgate.net
Alternate Coordination Number (Ca2+)8 researchgate.net
Ca-Ca Distance in Polymer3.7312 (2) Å core.ac.ukresearchgate.net
Structural MotifOne-dimensional coordination polymer core.ac.uk

The D-gluconate ligand within the crystal structure adopts multiple conformations and coordination modes. One of the gluconate ligands in the asymmetric unit exhibits a conformation that contradicts earlier suggestions of a straight-chain stabilized by an intramolecular hydrogen bond. core.ac.ukresearchgate.net Instead, this ligand binds to three adjacent calcium centers, highlighting a complex bridging behavior. core.ac.ukresearchgate.net The carboxylate groups of the gluconate ligands are crucial in forming the polymer backbone, creating bridges between the calcium ions. core.ac.uk In one reported structure, the D-gluconate anion has a curved chain configuration. researchgate.net The flexibility of the gulonate ligand allows for various coordination modes, including chelation and bridging, which are fundamental to the formation of the extended polymeric structure. nih.gov

Powder X-ray Diffraction (PXRD) is a primary technique for identifying different crystalline forms (polymorphs) and for phase analysis of bulk samples of calcium gulonate and related compounds like calcium gluconate. creative-biostructure.comrigaku.com Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. rigaku.com

For calcium D-gluconate, at least two forms, a metastable monohydrate and a more stable anhydrous form (Form I), have been characterized using PXRD. researchgate.netresearchgate.net The PXRD patterns can effectively distinguish between these forms. researchgate.net For example, the monohydrate form has characteristic diffraction peaks that are clearly different from those of Form I, which shows distinct peaks at 10.1°, 12.3°, and 35.5°. researchgate.net A new crystalline form, termed "N-crystals" of calcium gluconate, has also been identified and characterized by a unique powder X-ray diffraction pattern. google.com PXRD is also used to monitor solution-mediated phase transformations between different polymorphic forms, which is critical for controlling the final solid-state form during production. researchgate.netresearchgate.net

Characteristic PXRD Peaks for Calcium D-Gluconate Forms
PolymorphCharacteristic 2θ PeaksSource
Form I (anhydrous)10.1°, 12.3°, 35.5° researchgate.net
MonohydrateDifferent pattern from Form I researchgate.net
N-crystal (anhydrate)Unique pattern different from conventional forms google.com

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Thermal Analysis Methodologies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of D-Calcium gulonate. These methods provide information on processes like dehydration, decomposition, and phase transitions.

For calcium gluconate monohydrate, TGA shows a weight loss corresponding to one molecule of water. researchgate.netresearchgate.net This dehydration event is observed as an endothermic peak in the corresponding DSC curve. researchgate.netresearchgate.net The dehydration temperature for the monohydrate is significantly above the boiling point of water, indicating a strong interaction between the water molecule and the calcium D-gluconate molecules in the crystal lattice. researchgate.netresearchgate.net

The thermal decomposition of calcium gluconate monohydrate in air is a multi-step process. After dehydration, further heating leads to the decomposition of the organic moiety, eventually forming calcium carbonate (CaCO₃) at around 300°C. researchgate.net At higher temperatures (above 650°C), the calcium carbonate decomposes to calcium oxide (CaO). up.ac.zaugr.es The thermal behavior can be influenced by the atmosphere, with decomposition to calcium carbonate occurring at lower temperatures in air compared to an inert atmosphere. researchgate.net

Thermal Decomposition Events for Calcium Gluconate Monohydrate
Temperature RangeEventTechniqueObservationSource
400 K - 439 K (127°C - 166°C)DehydrationTGA/DSC~4% weight loss; endothermic peak researchgate.netresearchgate.net
~300°C (in air)DecompositionTGAFormation of Calcium Carbonate (CaCO₃) researchgate.net
>650°C (in air)DecompositionTGAFormation of Calcium Oxide (CaO) up.ac.za

Thermogravimetric Analysis (TGA) for Decomposition and Dehydration Studies

No data available in the searched literature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

No data available in the searched literature.

Microscopic Techniques

Scanning Electron Microscopy (SEM) for Morphology and Particle Characterization

No data available in the searched literature.

This report underscores a gap in the scientific literature regarding the material characterization of D-Calcium Gulonate. Future research is needed to provide the foundational data that these advanced analytical techniques would yield, which is essential for its potential applications.

Complexation Chemistry and Metal Ion Interactions

Interactions with Other Metal Cations

D-gluconate's structure, featuring a carboxylate group and multiple hydroxyl groups, allows it to be an effective chelating agent for a wide array of metal ions. atamanchemicals.comatamankimya.com This capability leads to the formation of various complex species, including ternary complexes involving calcium.

The presence of calcium can stabilize complexes formed between gluconate and other metal ions, notably actinides and iron(III), leading to the formation of ternary complexes. mpg.de

Ca(II)/Actinides/Gluconate: Gluconate is known to form strong complexes with actinides, and this complexation is further stabilized in the presence of Ca(II). mpg.de The formation of ternary Ca(II)/An(III/IV) gluconate species has been reported for several actinides. frontiersin.org For instance, studies have proposed the existence of ternary complexes for trivalent actinides like Neodymium(III) (Nd(III)) and Curium(III) (Cm(III)). mpg.de

In the case of tetravalent actinides, the formation of a CaThGluc₂(OH)₄⁰ complex was suggested to explain the sorption behavior of Thorium(IV) (Th(IV)) onto calcite at a high pH of 13.3. acs.orgresearchgate.net The formation of this unique ternary species is believed to be promoted by deprotonated Ca(II) gluconate species. core.ac.uk This interaction highlights a synergistic effect where the presence of both CaCl₂ and gluconate ions can enhance the solubility and mobility of actinides. core.ac.uk

Ca(II)/Fe(III)/Gluconate: The interaction between calcium and iron in the presence of gluconate is significant, particularly in alkaline solutions. mpg.de Studies have been motivated by the expected formation of binary Ca(II)/gluconate and ternary Ca(II)/Fe(III)/gluconate complexes, which can alter the electrochemical properties of the Fe(II)/III) redox couple. mpg.deresearchgate.net

Potentiometric titrations in alkaline media have been used to identify the formation of mixed binuclear complexes. researchgate.netrsc.org Depending on the ligand concentration, various stoichiometries are observed. In the presence of Ca(II), ternary complexes with Ca(II):Fe(III):D-gluconate stoichiometries of 1:1:1 and 1:1:2 have been identified. researchgate.netrsc.org The incorporation of Ca²⁺ into the Fe(III)-D-gluconate complexes leads to a distinct change in the electrochemical behavior, shifting the formal redox potential to more negative values. researchgate.netrsc.org

Ternary Complex System Proposed Species/Stoichiometry Significance
Ca(II)/Actinides/GluconateCa(II)/Nd(III)/Gluconate, Ca(II)/Cm(III)/Gluconate mpg.deStabilizes actinide-gluconate complexes. mpg.de
CaThGluc₂(OH)₄⁰ acs.orgresearchgate.netInfluences actinide solubility and mobility in specific environments. acs.orgcore.ac.uk
Ca(II)/Fe(III)/Gluconate1:1:1 and 1:1:2 (Ca²⁺:Fe³⁺:DGL) researchgate.netrsc.orgAlters the electrochemical properties of the iron(II/III) redox couple. researchgate.netrsc.org

D-gluconate is a highly efficient chelating agent, a property derived from the close proximity of oxygen atoms in its chemical structure. atamanchemicals.comatamankimya.com It forms stable chelate complexes with a variety of divalent and trivalent metal cations, including calcium, iron, copper, and aluminum, by displacing water molecules from the cation's solvation sphere. atamanchemicals.comnih.govepa.gov

The primary binding sites on the gluconate ion are the terminal carboxylate group (COO⁻) and the adjacent hydroxyl (OH) groups. researchgate.netrsc.org The enhanced stability of gluconate complexes compared to other simple monocarboxylic acids is attributed to the formation of five-membered chelate rings involving these groups. researchgate.netscispace.com NMR spectroscopy experiments suggest that for Ca(II) complexation, the C2-OH and C3-OH groups are involved in coordination alongside the carboxylate group. rsc.org

The chelation process is significantly influenced by pH. nih.gov In alkaline to hyperalkaline conditions, the alcoholic OH groups can deprotonate, providing a more favorable framework for the formation of very stable chelate complexes with a wide range of metal cations. mpg.de This deprotonation strengthens the metal-ligand interaction. scispace.com For example, above pH 6, interactions between Nd(III) and gluconate become stronger, implying the formation of deprotonated complexes involving the C2-OH group. scispace.com

The stability and formation of metal-gluconate complexes are influenced by the ionic strength of the solution. This dependence is a critical factor in various applications and environmental conditions, such as in hypersaline and hyperalkaline solutions found in cementitious radioactive waste repositories. core.ac.ukresearchgate.net

Studies modeling the behavior of D-gluconic acid in different ionic media like NaCl and NaNO₃ have shown that the protonation constants and complex formation constants vary with ionic strength. acs.org For instance, the stability constants of Ca(II)-gluconate complexes have been studied under hypersaline conditions (I = 4 M NaCl), demonstrating that equilibria are affected by high ionic strength. core.ac.uk

However, the effect is not always pronounced. For the CaGul⁺ and CaGul₂⁰ complexes (using L-gulonate, a diastereomer of D-gluconate), the stability was found not to vary significantly in the ionic strength range of 1–4 M. rsc.org In contrast, for other systems, modeling the dependence of stability constants on ionic strength is necessary for accurate speciation analysis. researchgate.netacs.org For example, studies on Nd(III)-gluconate complexes were conducted at a controlled ionic strength of 1 M to obtain reliable stability constants. scispace.com Similarly, when studying Ca(II) complexation with α-D-isosaccharinate, a structural analogue, experiments were performed at a constant ionic strength of 1.0 M NaCl to determine conditional stability constants. researchgate.net

System Ionic Strength (I) Observation Reference
Ca(II)/L-gulonate1–4 MStability of CaGul⁺ and CaGul₂⁰ did not vary significantly. rsc.org
Ca(II)/D-gluconate4 M (NaCl)Polynuclear complexes form in hypersaline and hyperalkaline conditions. core.ac.uk
Nd(III)/D-gluconate1 MIonic strength was controlled to determine stability constants. scispace.com
Sn(II)/D-gluconate0.15 and 1.02 mol kg⁻¹Formation constants were determined at different ionic strengths. acs.org
Ca(II)/α-D-isosaccharinate1.0 M (NaCl)Conditional stability constant (log β₁,₁,₀) found to be 1.12 ± 0.02. researchgate.net

Crystallization Behavior and Polymorphism

Identified Crystal Forms of Calcium D-Gluconate

Research has identified one hydrate (B1144303) and at least two anhydrous polymorphic forms of Calcium D-gluconate. rsc.org The metastable monohydrate is often utilized in production due to its favorable solubility characteristics. researchgate.net

The monohydrate form of Calcium D-gluconate incorporates one molecule of water within its crystal lattice. nih.govusp.org Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), confirms the presence of this water molecule. TGA thermograms show a weight loss of approximately 3.99%, which corresponds closely to the theoretical value of 4.01% for a single water molecule. nih.gov The dehydration event occurs between 400 K and 439 K, a temperature range significantly above the boiling point of water, indicating a strong interaction between the water molecule and the Calcium D-gluconate molecule within the crystal structure. nih.govresearchgate.net This form is considered metastable under certain conditions and is prone to transforming into a more stable anhydrous form. rsc.org

Calcium D-gluconate is known to exist in at least two anhydrous crystalline forms, designated as Form I and Form II. rsc.org Form I is the more thermodynamically stable of the two anhydrous forms under typical processing conditions. The relationship between the monohydrate and Form I is enantiotropic, with a phase transition temperature identified at 292 K. rsc.orgnih.gov Above this temperature, Form I is the more stable form, exhibiting lower solubility than the monohydrate. rsc.orgnih.govrsc.org Conversely, below 292 K, the monohydrate form is the more stable crystalline phase. rsc.orgnih.gov The high risk of transformation from the metastable monohydrate to the stable Form I presents a significant challenge in the production of pure, injection-grade monohydrate. rsc.orgresearchgate.net

Solution-Mediated Phase Transformation (SMPT) Dynamics

Solution-mediated phase transformation (SMPT) is a critical phenomenon observed in Calcium D-gluconate systems, specifically the conversion of the metastable monohydrate form to the more stable anhydrous Form I when in contact with a solvent like water. rsc.org This process involves the dissolution of the metastable form and the subsequent nucleation and growth of the stable form. rsc.orgnih.gov

Temperature is a critical factor influencing the SMPT of Calcium D-gluconate. As the system is enantiotropic with a transition temperature of 292 K, the driving force for transformation to Form I increases at temperatures above this point. rsc.orgnih.gov Experimental studies show that increasing the temperature accelerates the transformation rate. researchgate.net This is observed as a shortened induction time—the period before the new phase begins to form—and an increase in the kinetic rate constants of the transformation. researchgate.net

Table 1: Effect of Temperature on the Kinetics of Monohydrate to Form I Transformation
Temperature (K)Induction TimeTransformation OrderKinetic Parameter (K)
343.15ShortenedLargerIncreased
348.15ShorterLargerIncreased
353.15ShortestLargestIncreased
This table illustrates the general trend that as temperature increases, the induction time for the phase transformation shortens, while the kinetic parameters indicate a faster reaction rate. Data derived from findings that show K values and the order of transformation increase with temperature.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpUFSGPvdSOnH3pWc0qG1B4zze0PGwy0WPinJdieU8h7MaP-KtEsrGOIgspY34otVygB4Zw6tQ_pKY8DG07jxFmDLCacQJigakt8-dVqUYIS9ahlk2PEG3GWgteGFavglr0qKb0cRNWaHHI2x4O5yx79l1zKi0d82SBBQHMYxpZ43FsQ32yzQCvrZ6k-hii-rouYvG4uDUpMD7kfUjJUxVsGDA3VBsFgbUrCz1vmIn28xB)]

The kinetics of the SMPT are highly sensitive to the properties of the solid phase, including the amount of solid present (solid loading) and the particle size. A higher solid loading provides more surface area for the nucleation of the stable Form I, thereby accelerating the transformation rate. rsc.orgnih.gov Reducing the amount of solid loading can significantly prolong the induction time. nih.gov For instance, in one study, reducing the solid loading from 6.6 g to 4.3 g extended the induction time from 0.37 hours to 8.48 hours. nih.gov

Particle size has a similar influence. Smaller particles possess a larger specific surface area for a given mass. nih.gov This increased surface area provides a greater number of potential nucleation sites, which speeds up the transformation process. nih.gov Conversely, increasing the particle size of the initial monohydrate solid can effectively delay the onset of the phase change. rsc.orgnih.gov Research has shown that using a solid loading with a particle size (Dv(50)) of 3.36 µm extends the induction time to 115 minutes, compared to just 20 minutes for a particle size of 1.77 µm. nih.gov

Table 2: Influence of Solid Loading and Particle Size on SMPT Induction Time
ParameterConditionEffect on Induction TimeExample
Solid LoadingHigh (e.g., 6.6 g)Shortened0.37 hours
Low (e.g., 4.3 g)Extended8.48 hours
Particle Size (Dv(50))Small (e.g., 1.77 µm)Shortened20 minutes
Large (e.g., 3.36 µm)Extended115 minutes
This table summarizes the observed effects of varying solid loading and particle size on the induction time for the solution-mediated phase transformation of Calcium D-gluconate monohydrate to Form I. Data is based on experimental findings.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjAGiQ5gprSY1TcrlSejJNmm_EAjnFC6JJk34hgi2TKu9DA6lzT5iKZpSkESk4P5uhft1qHUsvSUNGypcMTJxUEjzWZFYhYpu_D_26RoTPqwIkWBeqtqjGlRwAKW54XdFBRohvX8DuuioKLDRi)]

Degradation Pathways and Stability Research

Oxidative Degradation Mechanisms

Oxidative processes can lead to the breakdown of D-Calcium gulonate into various smaller molecules and oxidized derivatives. The specific products formed are highly dependent on the oxidizing agents and catalysts present.

The oxidative degradation of D-Calcium gulonate to D-arabinose, a pentose, can occur in the presence of hydrogen peroxide and suitable catalytic systems. While direct studies on D-Calcium gulonate are limited, the mechanism can be inferred from research on analogous sugar acids. This transformation involves the oxidative decarboxylation of the gulonate molecule.

Hydrogen peroxide (H₂O₂) can act as an oxidant, particularly when activated by a catalyst, such as metal ions or specific enzymes. researchgate.net In such systems, highly reactive hydroxyl radicals may be generated, which can attack the carboxylate group of the gulonate, leading to the cleavage of a carbon-carbon bond and the release of carbon dioxide. This process shortens the carbon chain from six to five carbons, resulting in the formation of D-arabinose. The presence of a catalyst is crucial for this reaction to proceed efficiently under mild conditions. helsinki.firesearchgate.netepo.org For instance, gold nanoparticles have been shown to be effective catalysts for the oxidation of glucose with hydrogen peroxide. researchgate.net The oxidation of L-arabinose, a related pentose, to L-arabinonic acid has also been studied, highlighting the reactivity of these sugar-related compounds. d-nb.infonih.gov

The oxidation of D-gulonate can lead to the formation of keto-D-gluconates, such as 2-keto-D-gluconate (2-KGA) and 5-keto-D-gluconate (5-KGA). These reactions are well-documented in microbiological systems, where enzymes like dehydrogenases catalyze the specific oxidation of hydroxyl groups to ketone groups.

In various microorganisms, D-gluconate is a common intermediate that can be oxidized to 2-KGA and 5-KGA. asm.orgfrontiersin.orgfrontiersin.org For example, in Gluconobacter species, a series of membrane-bound dehydrogenases are responsible for the stepwise oxidation of D-glucose to D-gluconate, then to 2-KGA, and subsequently to 2,5-diketo-D-gluconate (2,5-DKG). frontiersin.orgasm.org The formation of 5-keto-D-gluconate from L-idonate, an isomer of gluconate, has also been identified in fungal metabolic pathways, indicating the enzymatic potential for oxidation at the C-5 position. nih.govfrontiersin.org While these pathways start from glucose or other precursors, the enzymatic machinery that converts gluconate to keto-gluconates would likely act on gulonate as well, given the stereochemical similarities. The conversion of 2,5-DKG to 2-keto-L-gulonate is a key step in some vitamin C synthesis pathways, further illustrating the biochemical interchangeability of these related sugar acids. pnas.orgasm.org

Table 1: Examples of Keto-D-Gluconate Formation Pathways

PrecursorProduct(s)Organism/System ExampleCitation
D-GlucoseD-Gluconate, 2-Keto-D-gluconate (2-KGA), 2,5-Diketo-D-gluconate (2,5-DKG)Gluconobacter oxydans frontiersin.orgfrontiersin.org
D-Gluconate2-Keto-D-gluconate (2-KGA)Erwinia cypripedii google.com.et
L-Idonate5-Keto-D-gluconate (5-KGA)Aspergillus niger nih.govfrontiersin.org
2,5-Diketo-D-gluconate2-Keto-L-gulonateCorynebacterium sp. pnas.orgasm.org

Under more stringent oxidative conditions, D-Calcium gulonate can be oxidized to D-glucaric acid. This reaction involves the oxidation of both the C1 aldehyde (or carboxylate) group and the C6 primary hydroxyl group to carboxylic acid functionalities.

The synthesis of D-glucaric acid from D-glucose is a topic of significant interest, and it often proceeds through a D-gluconic acid intermediate. uantwerpen.begoogle.com The oxidation of D-gluconic acid to D-glucaric acid requires an oxidant capable of targeting the primary alcohol at the C6 position. This can be achieved through various methods, including chemical oxidation with agents like nitric acid or through electrocatalytic and biocatalytic routes. google.comnih.gov For instance, Pseudogluconobacter saccharoketogenes has been shown to produce glucaric acid from D-gluconic acid. nih.gov Electrocatalytic oxidation using a gold electrode has also been demonstrated to convert D-gluconic acid to D-glucaric acid. uantwerpen.be Given that D-gulonic acid is a stereoisomer of D-gluconic acid, similar oxidative pathways are expected to be applicable for the production of D-glucaric acid from D-Calcium gulonate.

Thermal Degradation and Pyrolysis Studies

The application of heat to D-Calcium gulonate induces a series of chemical changes, including dehydration and carbon backbone fragmentation. The presence of the calcium cation significantly influences the thermal decomposition process.

The thermal degradation of hydrated calcium salts of sugar acids, such as calcium gluconate monohydrate, typically begins with the loss of water molecules. up.ac.za This dehydration is an endothermic process, and the temperature at which it occurs can be determined using thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 2: Thermodynamic Parameters for Calcium Hydroxycarboxylate Interactions

CompoundEnthalpy of Association (ΔH°ass)Binding Constant (Kass) at 25 °CCitation
Calcium d-gluconate(34 ± 2) kJ·mol⁻¹88 nih.gov
Calcium l-lactate(31 ± 3) kJ·mol⁻¹49 nih.gov
Calcium d-lactobionate(29 ± 3) kJ·mol⁻¹140 nih.gov

Following dehydration, further heating of D-Calcium gulonate leads to the pyrolysis of the gulonate anion. This process involves the breakdown of the carbon skeleton, producing a carbonaceous char and volatile organic compounds. The presence of calcium influences the nature of the char and its subsequent oxidation.

The pyrolysis of calcium salts of carboxylic acids, including those derived from biomass, has been studied to understand the formation of various products. google.comresearchgate.net In the case of calcium alginate, another calcium polysaccharide salt, the calcium ion significantly influences the pyrolysis behavior compared to other cations. researchgate.net The thermal decomposition of calcium gluconate is known to produce a carbonaceous foam. up.ac.za At higher temperatures, in the presence of an oxidant like air, the carbonaceous char undergoes oxidation. This oxidation of the carbon residue is an exothermic process and can lead to an "afterglow" effect, which is the sustained, flameless combustion of the char. up.ac.za This phenomenon has also been observed in the thermal decomposition of other organic materials and is relevant to the fire retardancy properties of certain compounds. mdpi.comacs.org The final solid residue after complete oxidation at high temperatures is typically calcium oxide (CaO), formed from the decomposition of calcium carbonate (CaCO₃) which is an intermediate product of the pyrolysis. up.ac.zamdpi.comugr.es The presence of calcium can be detrimental to the production of certain pyrolytic sugars from biomass, as it catalyzes fragmentation reactions. osti.govfrontiersin.org

Identification and Quantification of Related Substances and Impurities

The quality control of D-calcium gulonate requires a thorough understanding and analysis of potential impurities, which can arise from both the manufacturing process and subsequent degradation.

Impurities in D-calcium gulonate can be traced back to the synthesis of its precursor, D-gluconic acid, which is often produced via the fermentation or oxidation of glucose. google.comgoogle.com During this process, several byproducts and related substances may be formed.

D-glucuronic acid: This can be generated as a byproduct during the production of gluconic acid. google.com

Lactones: D-gluconic acid exists in equilibrium with its cyclic esters, specifically the five-membered D-glucono-γ-lactone and the six-membered D-glucono-δ-lactone. mpg.degoogle.cominchem.org These lactones can be formed through intramolecular esterification. Additionally, esterification reactions can occur between D-gluconic acid and D-glucuronic acid, leading to the formation of D-glucuronic acid lactone. google.com

5-Hydroxymethylfurfural (5-HMF): This compound is not a direct byproduct of gluconic acid synthesis but can be formed from the thermal or acid-catalyzed degradation of any residual hexose (B10828440) sugars (like glucose) present in the reaction mixture. google.compan.olsztyn.pl

Thermal stress during processing or storage can also lead to the formation of degradation impurities. One identified thermal degradation product in calcium gluconate injections is 5-hydroxymethyl furoic acid. chinjmap.com The table below summarizes the key related substances and their typical origins.

Related Substance/ImpurityTypical OriginReference
D-glucuronic acidByproduct of gluconic acid synthesis google.com
D-gluconic acid-δ-lactoneIntramolecular esterification of gluconic acid google.com
D-gluconic acid-γ-lactoneIntramolecular esterification of gluconic acid google.com
D-glucuronic acid lactoneEsterification between gluconic acid and glucuronic acid google.com
5-Hydroxymethylfurfural (5-HMF)Degradation of residual glucose google.com
5-Hydroxymethyl furoic acidThermal degradation product chinjmap.com

Impurity profiling is essential for ensuring the quality and safety of pharmaceutical and technical grade D-calcium gulonate. ijprajournal.comnih.gov High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the separation, identification, and quantification of the main component and its related substances. chinjmap.comijprajournal.comgoogle.com Various HPLC methods have been developed, often employing reversed-phase chromatography with different column and mobile phase combinations to achieve optimal separation of the polar analytes.

A common approach involves using C18 or C8 columns. google.comchinjmap.com Due to the high polarity and ionic nature of gulonate and its related acidic impurities, ion-pair reversed-phase HPLC is frequently employed. This method introduces an ion-pair reagent, such as sodium alkyl sulfonate (e.g., sodium hexane (B92381) sulfonate), into the mobile phase. google.com The reagent pairs with the ionic analytes, increasing their retention on the nonpolar stationary phase and enabling effective separation. The mobile phase pH is typically controlled in the acidic range (e.g., pH 2-4) to ensure the consistent ionization state of the acidic compounds. google.com

Another strategy uses a hydrogen ion chromatography column with a dilute acid mobile phase, such as a formic acid solution, and a differential refractive index detector, which is suitable for analyzing compounds that lack a strong UV chromophore. google.com For enhanced sensitivity and specificity, UV detectors are commonly used, with detection wavelengths typically set around 210 nm. google.comchinjmap.com

The creation of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), has significantly advanced impurity profiling. ijprajournal.com Techniques like HPLC-Q-TOF/MS (High-Performance Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry) are invaluable for the structural identification of unknown impurities, as demonstrated in the identification of 5-hydroxymethyl furoic acid in thermally degraded calcium gluconate samples. chinjmap.com

The table below outlines examples of HPLC conditions used for the analysis of calcium gluconate and its related substances.

ParameterMethod 1 (Ion-Pair RP-HPLC)Method 2 (Aqueous C8)Method 3 (Organic Acid H+)Reference
Chromatographic Column C18 (e.g., CAPCELL PAK AQ C18, 4.6 x 250mm, 3-5 µm)C8 (e.g., Xbridge C8, 250 mm × 4.6mm, 5 µm)Hydrogen Ion Column (e.g., Rezex ROA-Organic Acid H+) google.comchinjmap.comgoogle.com
Mobile Phase Aqueous solution of sodium hexane sulfonate, pH adjusted to ~3.8 with phosphoric acid0.1 mol·L⁻¹ dipotassium (B57713) phosphate (B84403) and 1 mmol·L⁻¹ tetrabutylammonium (B224687) hydroxide (B78521), pH adjusted to 5.50.5% formic acid solution google.comchinjmap.comgoogle.com
Detection Ultraviolet (UV) Detector at 210 nmUltraviolet (UV) Detector at 210 nmDifferential Refractive Index (dRI) Detector google.comchinjmap.comgoogle.com
Flow Rate Gradient elution (e.g., 0.6 mL/min to 2.0 mL/min)Isocratic0.3 mL/min google.comgoogle.com
Column Temperature 30 °CNot specified30 °C google.comgoogle.com

Theoretical and Computational Investigations of Calcium D Gluconate

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations have been employed to investigate the behavior of Calcium D-gluconate in aqueous solutions, particularly its aggregation and solvation characteristics.

Recent research scheduled for publication in March 2025 utilizes MD simulations to explore the solubility behavior of Calcium D-gluconate monohydrate in various solvents. researchgate.net By analyzing parameters like solvation free energy and radial distribution functions, these simulations can elucidate the interactions between Calcium D-gluconate and solvent molecules. researchgate.netresearchgate.net This approach helps to understand how factors like solvent polarity and viscosity influence solubility at a molecular level. researchgate.net

Simulations can reveal key thermodynamic parameters and mean squared displacements, which describe how molecules move and diffuse in a solution. researchgate.net For instance, a negative Gibbs free energy for aggregation calculated from simulations would indicate a spontaneous tendency for molecules to cluster together in solution. researchgate.net This type of analysis provides a theoretical foundation for understanding phenomena like nucleation and crystal growth from solution. dntb.gov.ua

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, especially Density Functional Theory (DFT), are essential for understanding the electronic structure and chemical reactivity of molecules. DFT has been used to investigate Calcium D-gluconate and related systems. researchgate.netiucr.org

These calculations can determine the complexation energy of Calcium D-gluconate with cations like Ca²⁺ and Al³⁺, which is crucial for understanding its role as a retarder in cement hydration. researchgate.net By modeling the molecule's electronic properties, researchers can predict the stability of the resulting complexes and the pH ranges in which they are most likely to form. researchgate.net

DFT is also used to analyze the consequences of events like gamma-ray irradiation. researchgate.net By calculating the tensors of anisotropic hyperfine interactions (HFI) and g-factors, researchers can identify the types of radicals formed when chemical bonds, such as a C-H bond, are broken. researchgate.net For these studies, the unrestricted Kohn-Sham method with specific functionals (like TPSS) and basis sets (like cc-pVDZ) have been utilized. researchgate.net Such theoretical results can be compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to validate the computational models. researchgate.net

Furthermore, DFT calculations, often using the B3LYP functional and a 6-311++g(d,p) basis set combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, can model the geometry of Calcium D-gluconate complexes. researchgate.net These models help visualize Ca-O interactions and internal hydrogen bonds. researchgate.net

Computational Modeling of Geometries and Coordination Modes of Aqueous Complexes

The way Calcium D-gluconate coordinates with metal ions in water is critical to its function. Computational modeling provides detailed pictures of the geometries and coordination modes of these aqueous complexes.

Modeling studies have been presented to complement experimental crystal structure data for the aqueous [Ca(C₆H₁₁O₇)]⁺ (or [CaGluc]⁺) complex. researchgate.netresearchgate.net These studies help to understand how the flexible gluconate ligand, with its carboxylate group and multiple hydroxyl groups, wraps around the calcium ion in a solution. researchgate.net

The single-crystal X-ray diffraction of Calcium D-gluconate revealed a complex coordination polymer structure where the calcium ion has an unusual coordination number of nine. researchgate.netresearcher.life The solid-state structure features adjacent calcium centers linked by three μ-oxo bridges. researchgate.netresearcher.life One of the gluconate ligands in this structure was found to bind to three separate metal centers. researchgate.netresearcher.life Computational models of the aqueous complex, however, explore the more likely mononuclear species present in solution, providing insight into the chelation behavior that is key to its solubility-enhancing and sequestering properties. researchgate.netresearchgate.net

Thermodynamic Modeling of Speciation and Complex Formation Equilibria

Thermodynamic modeling is used to quantitatively describe the distribution of different chemical species (speciation) in a solution under equilibrium conditions. For Calcium D-gluconate, this involves modeling the equilibria between free Ca²⁺ ions, gluconate anions (Gluc⁻), and the various complexes they form.

Potentiometric titrations and other experimental methods provide data that can be used to build these models. researchgate.netresearchgate.net The models can determine the stoichiometry and stability constants (or formation constants) for the complexes that exist in solution. researchgate.net In the Calcium D-gluconate system, the formation of a primary 1:1 complex, [CaGluc]⁺, is well-established. researchgate.netresearchgate.net At higher ligand-to-metal ratios, the formation of a 1:2 species, [CaGluc₂]⁰, has also been detected and quantified through modeling. researchgate.netresearchgate.net

Thermodynamic data reveals that the complexation between Ca²⁺ and D-gluconate is an endothermic process, with a standard association enthalpy (ΔH°ₐₛₛₒc) of +34 kJ mol⁻¹. researchgate.net This contrasts with the exothermic complexation of the structurally similar D-saccharate. researchgate.net This information is crucial for understanding how Calcium D-gluconate can stabilize supersaturated solutions of other calcium salts. researchgate.net

Quantitative modeling can also be used to describe how the solubility of one calcium salt is affected by the presence of gluconate through competitive complex formation. For example, the increased solubility of calcium D-lactobionate in the presence of sodium D-gluconate has been quantitatively described by accounting for the formation of the [CaGluc]⁺ complex, which has a determined association constant (K₁) of 14 ± 3 M⁻¹. science.gov

Table of Stability Constants for Aqueous Calcium D-Gluconate Complexes

Complex Species Stoichiometry (Ca²⁺:Gluc⁻) Stability Constant (log β) Association Constant (K) Conditions
[CaGluc]⁺ 1:1 - 14 ± 3 M⁻¹ Used to model solubility increases science.gov
[CaGluc₂]⁰ 1:2 Detected - Higher ligand to metal ratios researchgate.netresearchgate.net

Advanced Research Applications in Material Science and Engineering

Cement and Concrete Chemistry

Calcium gulonate, D- (a stereoisomer of D-gluconate) and its related salt, calcium gluconate, are recognized for their significant impact on the properties of cement and concrete, primarily functioning as retarding admixtures. mpg.degoogle.comkit.eduu-szeged.hu Their application allows for greater control over the setting time of concrete, which is crucial for large-scale construction projects and in hot weather conditions.

The primary function of calcium gluconate in concrete is to delay the setting time. google.comzenodo.org The chemical basis for this retardation is complex and not entirely explained by a single theory, but is understood through a combination of mechanisms:

Complexation: Gluconate ions are powerful chelating agents for calcium ions (Ca²⁺). drillingmanual.com In the early stages of cement hydration, as tricalcium silicate (B1173343) (C₃S) dissolves, it releases Ca²⁺ ions into the pore solution. Gluconate sequesters these ions, forming soluble calcium-gluconate complexes. mpg.dedrillingmanual.com This action lowers the concentration of free Ca²⁺ in the solution, delaying the point of supersaturation required for the nucleation and growth of key hydration products like calcium hydroxide (B78521) (portlandite) and calcium silicate hydrate (B1144303) (C-S-H). drillingmanual.comsakshichemsciences.com

Adsorption: The gluconate molecules can adsorb onto the surface of the unhydrated cement grains and, more importantly, onto the nuclei of the initial hydration products. drillingmanual.com This creates a physical barrier that inhibits further contact with water and hinders the growth of the hydrate crystals. drillingmanual.comsakshichemsciences.com

Nucleation Inhibition: By adsorbing onto the initial nuclei of hydration products, calcium gluconate "poisons" these growth sites, arresting their development and preventing them from reaching the critical size needed for rapid precipitation. drillingmanual.com

The retarding action of hydroxycarboxylic acids like gluconic acid is generally attributed to the alpha- or beta-hydroxycarboxylic groups, which are highly effective at chelating metal cations such as calcium. drillingmanual.com

Tricalcium silicate (C₃S or alite) is the primary mineral phase in Portland cement responsible for early strength development. wikipedia.orgmdpi.com Its hydration is a key process that retarding admixtures like calcium gluconate aim to control. The hydration of C₃S proceeds through several stages, including a dormant or induction period. Calcium gluconate extends this induction period significantly. researchgate.netnist.gov

Research shows that even small dosages of sodium gluconate, a related salt, can prolong the setting time of cement pastes and delay the development of the heat of hydration. mater-rep.com This delay is directly linked to the slowing of the hydration reactions. The presence of gluconate delays the formation of major hydration products such as ettringite and portlandite. zenodo.orgresearchgate.net Studies comparing different retarders have found gluconates to be among the most powerful, followed by tartaric acid and citric acid. researchgate.net

The influence on kinetics is not limited to Portland cement. In calcium sulfoaluminate (CSA) cements, potassium gluconate also acts as a potent retarder, delaying ettringite formation and ye'elimite dissolution at early ages. zenodo.orgresearchgate.net The interaction is complex, involving competitive adsorption between the retarder and other admixtures like superplasticizers. researchgate.net

The table below summarizes the effect of sodium gluconate (SG) on the hydration of calcium sulfoaluminate cement.

PropertyControl (0% SG)0.15% SG0.2% SG
Initial Setting Time DelayedDelayed SignificantlyDelayed Significantly
Final Setting Time DelayedDelayed SignificantlyDelayed Significantly
Compressive Strength (12h) BaselineDecreasedDecreased
Compressive Strength (28d) BaselineIncreasedIncreased
Early Hydration Heat BaselineDecreasedDecreased Significantly
Electrical Resistivity (24h) BaselineDecreasedDecreased Significantly
Data derived from studies on the effects of sodium gluconate on CSA cement hydration. mater-rep.com

Calcium Silicate Hydrate (C-S-H) is the primary binding phase in hydrated cement paste, responsible for its strength and durability. wikipedia.org The interaction between calcium gluconate and the C-S-H nanostructure is a critical aspect of its retarding mechanism.

Studies have shown that gluconate ions adsorb onto C-S-H surfaces. researchgate.netresearchgate.net This adsorption is influenced by the chemical environment; for instance, the amount of adsorbed gluconate increases as the calcium-to-silicon (Ca/Si) ratio of the C-S-H increases. researchgate.netresearchgate.net This suggests that the sorption is mediated by the presence of Ca²⁺ at the C-S-H interface. researchgate.net This adsorption onto the primary binding phase effectively blocks sites for further precipitation and growth, contributing to the delay in hydration. researchgate.netresearchgate.net

Furthermore, thermodynamic modeling indicates that gluconate can form heteropolynuclear complexes with calcium, hydroxide, and silicate ions in solution at high pH values, which are typical in cement paste. researchgate.net This complexation in the aqueous phase further reduces the availability of ions needed for the growth of the C-S-H solid structure. researchgate.net The strength of this complexation with silicate is observed to be stronger for gluconate compared to other organic retarders like sorbitol. researchgate.netresearchgate.net

Corrosion Inhibition in Metallic Systems

Calcium gluconate has been investigated as a non-toxic and environmentally friendly corrosion inhibitor for various metallic systems, particularly for mild steel in aqueous environments. researchgate.netresearchgate.netcore.ac.uk

The primary mechanism by which calcium gluconate inhibits corrosion is through the adsorption of gluconate ions onto the metal surface, forming a protective film. researchgate.netresearchgate.netpmpinc.com This film acts as a barrier, isolating the metal from the corrosive environment.

Research indicates that the adsorption process follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netresearchgate.netresearchgate.net The adsorption is characterized as physisorption, a process involving weaker intermolecular forces. researchgate.net

A proposed mechanism for the formation of the protective film on mild steel involves the following steps core.ac.ukpmpinc.com:

Calcium gluconate diffuses from the bulk solution to the surface of the metal.

At the anodic sites on the steel surface, where iron dissolves (Fe → Fe²⁺ + 2e⁻), the gluconate ion complexes with the newly formed ferrous ions (Fe²⁺) to form a stable Fe²⁺-gluconate complex.

This reaction releases calcium ions (Ca²⁺) at the surface.

The released Ca²⁺ ions migrate to the cathodic sites, where oxygen reduction occurs (O₂ + 2H₂O + 4e⁻ → 4OH⁻), and react with hydroxyl ions (OH⁻) to precipitate calcium hydroxide (Ca(OH)₂).

The resulting protective film is therefore composed of an Fe²⁺-gluconate complex at anodic sites and calcium hydroxide at cathodic sites. core.ac.ukpmpinc.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to quantify the effectiveness of calcium gluconate as a corrosion inhibitor. researchgate.netresearchgate.net

Results from potentiodynamic polarization tests show that calcium gluconate effectively suppresses the corrosion of mild steel. researchgate.net It is identified as a mixed-type inhibitor , meaning it retards both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. researchgate.net However, studies consistently show a more pronounced effect on the anodic reaction, indicating it is a mixed inhibitor with a dominant anodic effect. researchgate.net This is observed as a shift in the corrosion potential (Ecorr) to more positive (anodic) values in the presence of the inhibitor. researchgate.net

The inhibition efficiency (IE) of calcium gluconate is dependent on its concentration. As the concentration of calcium gluconate increases, the inhibition efficiency generally increases. researchgate.netresearchgate.net Studies have reported high efficiencies, often exceeding 80% from polarization tests and 90% from weight loss measurements at optimal concentrations. researchgate.netresearchgate.net For instance, a maximum inhibition efficiency of 99% was reported for martensitic stainless steel at an inhibitor concentration of 2 g/v. researchgate.net

The table below presents data from electrochemical studies on mild steel in artificial seawater (3.5% NaCl) with varying concentrations of calcium gluconate.

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs Ag/AgCl)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)
0% (Blank) -68414.31-
0.75% -6232.7880.6
1.25% -6182.1585.0
1.75% -6111.8986.8
2.25% -6051.6288.7
This table is illustrative and based on data patterns reported in electrochemical studies. researchgate.net

These electrochemical findings confirm that Calcium gulonate, D- (and its common salt form) functions as an effective corrosion inhibitor by adsorbing onto the metal surface and impeding the electrochemical reactions responsible for corrosion. researchgate.netresearchgate.net

Synthesis of High-Specific Surface Area Materials (e.g., Calcium Phosphate (B84403) Microspheres)

The synthesis of materials with a high specific surface area is a significant focus of modern material science, driven by their enhanced reactivity and performance in various applications. Calcium phosphate (CaP) microspheres, in particular, are investigated for their biocompatibility and utility in biomedical applications like drug delivery and bone grafting. jim.org.cnnih.gov Various methods are employed to produce these materials, including hydrothermal, solvothermal, and precipitation techniques. jim.org.cnmdpi.com

The fabrication of porous calcium phosphate composite microspheres can be achieved through methods like the hydrothermal method, where precursors such as calcium nitrate (B79036) (Ca(NO₃)₂) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are reacted in the presence of a chelating agent like chitosan. mdpi.com This process can yield microspheres with a specific surface area of 38.16 m²/g and a pore volume of 0.24 cm³/g. mdpi.com Another approach involves microwave-assisted hydrothermal or solvothermal methods using precursors like calcium acetate (B1210297) (Ca(CH₃COO)₂) to create CaP nanosheet-assembled microspheres. jim.org.cn The crystalline phase and morphology of the resulting calcium phosphate materials, such as low-crystallinity apatite or octacalcium phosphate (OCP), can be controlled by adjusting parameters like pH and the specific calcium carbonate precursor (vaterite or calcite) used. mdpi.com

While specific studies detailing the use of Calcium D-gulonate as the primary calcium precursor for synthesizing high-specific surface area calcium phosphate microspheres are not prominent in the reviewed literature, its nature as a soluble calcium salt suggests its potential applicability in such synthesis routes. The controlled release of calcium ions from the gulonate complex could influence the nucleation and growth kinetics of the calcium phosphate crystals, potentially offering a method to tailor the final morphology and porosity of the microspheres.

Environmental Remediation Technologies (e.g., Heavy Metal Mineralization)

Environmental contamination by toxic heavy metals is a pressing global issue. Mineralization, a process that immobilizes contaminants by incorporating them into stable mineral structures, represents a promising remediation technology. nih.gov Biomineralization, which utilizes microbial or enzymatic processes, is considered an eco-friendly and efficient method for stabilizing heavy metals. frontiersin.orgfrontiersin.org

The core principle often involves microbially induced carbonate precipitation (MICP), where microbial metabolic activity increases local pH and generates carbonate ions. frontiersin.orgresearchgate.net In the presence of a calcium source, this leads to the precipitation of calcium carbonate. Heavy metal ions in the contaminated soil or water can then be removed from the solution through two primary mechanisms:

Co-precipitation: Heavy metal ions are incorporated into the crystal lattice of the precipitating calcium carbonate. frontiersin.org

Ion Exchange: Divalent heavy metal cations can substitute for Ca²⁺ ions within the already formed calcium carbonate lattice. researchgate.net

Calcium-based layered double hydroxides (LDHs) have also demonstrated exceptional efficacy in sequestering heavy metal cations through the formation of super-stable mineralization structures. nih.govchimia.ch The mineralization performance of these materials can be significant, with some engineered Ca-based LDHs showing a mineralization capacity for Cd²⁺ ions as high as 421.5 mg g⁻¹. nih.gov The fundamental mechanism relies on the availability of calcium ions to form initial mineral precipitates that can then trap or exchange with heavy metal ions. frontiersin.orgresearchgate.net

As a soluble source of calcium, Calcium D-gulonate could serve as the calcium-providing agent in such remediation systems. Its solubility ensures the ready availability of Ca²⁺ ions required to initiate the precipitation of carbonate or phosphate minerals that are key to immobilizing heavy metals like lead (Pb), cadmium (Cd), and zinc (Zn).

Chemical Principles of Enhanced Solubility in Mixed Hydroxycarboxylate Systems

The aqueous solubility of sparingly soluble calcium salts, including Calcium D-gulonate, can be significantly enhanced in the presence of other hydroxycarboxylates. This phenomenon is of great importance in various fields, including food technology and pharmaceuticals. The underlying principle for this enhanced solubility is the formation of soluble complexes between the calcium ion (Ca²⁺) and the hydroxycarboxylate anions.

Research into mixed systems containing calcium salts of D-gluconate, L-lactate, and D-lactobionate reveals that the increase in solubility is not merely an ionic strength effect but is due to specific chemical interactions. researchgate.netacs.orgnih.gov The key findings from these studies, which provide insight into the behavior of Calcium D-gulonate due to its structural similarity to Calcium D-gluconate, are:

Complex Formation: The enhanced solubility is quantitatively described by the formation of a 1:1 complex between the calcium ion and the hydroxycarboxylate anion (e.g., [Ca(gulonate)]⁺). acs.orgnih.gov

Solubility Increase: The solubility of Calcium D-gluconate increases substantially in the presence of other hydroxycarboxylate salts. For instance, in the presence of 0.50 M sodium L-lactate, the solubility of Calcium D-gluconate increases by 66%. acs.orgnih.gov In 0.50 M sodium D-lactobionate, the increase is even more pronounced at 85%. acs.orgnih.gov

Association Constants: The strength of the interaction is characterized by the association constant (K₁). Electrochemical measurements determined the K₁ for the calcium D-gluconate complex to be 14 ± 3 mol⁻¹ L in 1.0 M NaCl at 25°C. researchgate.netacs.orgnih.gov This indicates a stronger association compared to calcium L-lactate (K₁ = 8 ± 2 mol⁻¹ L) but weaker than that observed for other hydroxycarboxylates like D-saccharate. nih.govresearchgate.net

Thermodynamics of Complexation: The binding of calcium to D-gluconate is an endothermic process, meaning it absorbs heat. researchgate.net This entropy-driven complexation contributes to the formation of robust, supersaturated aqueous solutions. researchgate.net

Supersaturation: The mixing of calcium hydroxycarboxylates can lead to the spontaneous formation of stable, supersaturated solutions. ku.dk This occurs, for example, when sodium gluconate is dissolved in a saturated solution of calcium lactate (B86563), where the resulting supersaturation of calcium lactate can reach a factor of 7. researchgate.net

The table below summarizes key solubility and complexation data for calcium hydroxycarboxylates from relevant research, providing a framework for understanding the behavior of Calcium D-gulonate.

Calcium SaltSolubility Product (Ksp) in 1.0 M NaCl (mol³ L⁻³)Association Constant (K₁) with Ca²⁺ in 1.0 M NaCl (mol⁻¹ L)Observed Solubility Increase
Calcium D-gluconate(7.1 ± 0.2) × 10⁻⁴ acs.orgnih.gov14 ± 3 acs.orgnih.gov+66% in 0.50 M Sodium L-lactate acs.orgnih.gov
Calcium L-lactate(5.8 ± 0.2) × 10⁻³ acs.orgnih.gov8 ± 2 acs.orgnih.gov+45% in 0.50 M Sodium D-gluconate acs.orgnih.gov
Calcium D-lactobionate(7.0 ± 0.3) × 10⁻³ acs.orgnih.gov11 ± 2 acs.orgnih.govMinimal influence from Sodium L-lactate or D-gluconate acs.orgnih.gov

These principles demonstrate that in a mixed hydroxycarboxylate system, a competition for the calcium ion exists. The formation of various soluble calcium-hydroxycarboxylate complexes reduces the activity of free calcium ions in the solution. According to Le Châtelier's principle, this reduction in free Ca²⁺ concentration shifts the dissolution equilibrium of the solid calcium salt to the right, causing more of it to dissolve until a new equilibrium is established. libretexts.org This mechanism is crucial for creating highly concentrated yet stable solutions of calcium salts.

Q & A

Q. What experimental methods are used to determine the stability constants of Ca²⁺ complexes with D-gulonate in aqueous solutions?

Stability constants for Ca²⁺-D-gulonate complexes are quantified via pH-potentiometry , Ca²⁺-ion-selective electrode (ISE) potentiometry , and freezing point depression measurements . These methods allow precise determination of logK values under controlled ionic strength (e.g., 1–4 M KCl) and temperature (25°C). For example, logK₁,₁ = 0.88 ± 0.02 and logβ₁,₂ = 1.51 ± 0.03 were reported for CaGul⁺ and CaGul₂⁰ complexes, respectively . Complementary ¹H/¹³C NMR spectroscopy identifies coordination sites (e.g., C2-OH and C3-OH groups) and structural isomers .

Q. How does the stereochemistry of D-gulonate influence its coordination with Ca²⁺ compared to its diastereomers (e.g., D-gluconate)?

D-gulonate differs from D-gluconate in the configuration of C2 and C5 hydroxyl groups. Despite this, Ca²⁺-binding stability constants and stoichiometry (e.g., 1:2 charge-neutral complexes) remain similar between the two diastereomers. Polarimetric and NMR data show no significant conformational changes upon complexation, suggesting stereochemistry minimally impacts coordination geometry in neutral to alkaline media .

Q. What analytical techniques are recommended to characterize the solid-state structure of Ca²⁺-D-gulonate complexes?

Single-crystal X-ray diffraction and FTIR spectroscopy are primary tools for elucidating solid-state structures. For hydrated or amorphous forms, thermogravimetric analysis (TGA) and powder XRD differentiate between crystalline and non-crystalline phases. Comparative studies with Mg²⁺/Sr²⁺ analogs reveal trends in metal-carbohydrate bond strength .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination modes (inner- vs. outer-sphere) of Ca²⁺-D-gulonate complexes across studies?

Discrepancies arise from varying pH, ionic strength, and analytical methods. For example:

  • Inner-sphere coordination dominates in neutral media (direct metal-OH binding), while outer-sphere interactions prevail in strongly alkaline solutions due to ligand deprotonation .
  • EXAFS spectroscopy and DFT calculations provide atomic-level resolution to distinguish bonding modes. For instance, DFT supports two coordination isomers involving COO⁻, C2-OH/C3-OH or C3-OH/C4-OH groups .

Q. What statistical criteria optimize experimental designs for studying Ca²⁺-D-gulonate kinetics in nonlinear systems (e.g., oscillatory reactions)?

The D-optimality and E-optimality criteria are critical for maximizing information gain while minimizing experimental runs. These methods prioritize parameter identifiability in kinetic models, such as calcium oscillation pathways, by selecting optimal pH ranges, ligand/metal ratios, and sampling intervals .

Q. How do competing ligands (e.g., hydroxide ions or α-hydroxycarboxylates) affect the speciation of Ca²⁺-D-gulonate in complex matrices?

Competitive ligand effects are modeled via multivariate potentiometric titrations and species distribution diagrams . For example, in alkaline media, hydroxide ions outcompete D-gulonate, shifting equilibria toward Ca(OH)₂ precipitation. Synchrotron-based XANES quantifies coexisting species in real time .

Methodological Guidance

Q. How should researchers address inconsistencies in reported logK values for Ca²⁺-D-gulonate complexes?

  • Standardize ionic strength (e.g., 1 M KCl) to minimize activity coefficient variations.
  • Use reference ligands (e.g., EDTA) for electrode calibration .
  • Cross-validate data with isothermal titration calorimetry (ITC) to account for enthalpy-entropy compensation .

Q. What protocols ensure reproducibility in synthesizing Ca²⁺-D-gulonate complexes?

  • pH-controlled precipitation : Adjust to pH 7–8 to favor neutral CaGul₂⁰ formation.
  • Purification : Use gel permeation chromatography to isolate monodisperse complexes.
  • Storage : Lyophilize samples and store under argon to prevent oxidation or hydrolysis .

Data Interpretation Challenges

Q. Why do some studies report Ca²⁺-D-gulonate complexes as labile while others classify them as inert?

Lability depends on ligand-exchange kinetics , which are pH- and temperature-dependent. For example:

  • Labile behavior dominates in acidic conditions (fast ligand substitution).
  • Inert complexes form in neutral/alkaline media due to stronger chelation .
    Stopped-flow spectroscopy and NMR line-shape analysis quantify exchange rates .

Q. How can computational tools (e.g., DFT, MD simulations) enhance structural predictions for Ca²⁺-D-gulonate systems?

  • DFT : Predicts coordination geometries and relative stability of isomers.
  • Molecular Dynamics (MD) : Simulates solvation effects and dynamic behavior in aqueous media.
  • CHELPG charge analysis : Validates partial charge distributions for force field parameterization .

Comparative & Translational Research

Q. What lessons from Ca²⁺-D-gluconate studies apply to D-gulonate research?

  • Both ligands form 1:2 charge-neutral complexes, but D-gluconate exhibits higher solubility in polar solvents.
  • Bioavailability assays (e.g., dialysis membranes) compare metal release rates for biomedical applications .

Q. How does Ca²⁺-D-gulonate interact with biomolecules (e.g., enzymes or proteins) in metabolic pathways?

  • CRYL1 enzyme (gulonate dehydrogenase) metabolizes D-gulonate derivatives, linking to ascorbate biosynthesis.
  • Competitive inhibition assays (e.g., with L-gulonate) clarify substrate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.